N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14ClN5OS and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Biological Activities:
- A study discussed the synthesis and biological activities of related compounds, demonstrating significant anticancer activity in vitro and in vivo (Su et al., 1986).
2. Anti-Inflammatory and Analgesic Properties:
- Novel derivatives were synthesized, showing high cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).
3. Anticonvulsant Agents:
- Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsants showed moderate anticonvulsant activity (Severina et al., 2020).
4. Ulcerogenic Activity:
- Thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities (El-Gazzar et al., 2007).
5. Antimicrobial Activity:
- A series of pyrimidinones and oxazinones derivatives demonstrated good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
6. General Synthetic Routes:
- Studies have explored various synthetic routes for derivatives of pyrimidin-2-ylacetamides, demonstrating the versatility in synthesizing different compounds (Brown & Waring, 1977).
7. Antitumor Activity:
- Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
8. Pharmacokinetics and Disposition:
- The pharmacokinetics and disposition of a thiouracil derivative, PF-06282999, were studied across animals and humans, showing renal excretion as the primary clearance mechanism (Dong et al., 2016).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-9-3-4-11(17)5-13(9)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOWXFSSVAQIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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